The compound is classified as an oxazole derivative and is notable for its structural complexity, which includes a chlorine substituent and a phenyl group. It is synthesized through specific chemical reactions that facilitate the formation of the oxazole ring from pyridine and phenyl isocyanate precursors. The synthesis typically requires controlled conditions to achieve optimal yields and purity.
The synthesis of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine generally involves several key steps:
Industrial production may utilize continuous flow reactors for efficiency and scalability while maintaining similar synthetic routes.
The molecular formula of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine can be represented as C12H8ClN3O. The structure consists of:
The compound's structural complexity allows for various interactions with biological targets, making it a candidate for further research in medicinal applications.
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and potassium permanganate for oxidation processes. Depending on the conditions employed, various derivatives can be synthesized from this compound.
The mechanism of action of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may inhibit enzymes or proteins crucial for bacterial or viral replication, thereby exhibiting antimicrobial or antiviral properties. This mechanism underscores its potential therapeutic applications in treating infections .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine has several notable applications:
6-Chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine belongs to the fused bicyclic heterocycle family, characterized by a pyridine ring fused with an oxazole moiety at specific bond positions. Its systematic IUPAC name is 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine, reflecting the chlorine substitution at position 6 of the pyridine ring and the phenyl group at position 2 of the oxazole ring. The molecular formula is C₁₂H₇ClN₂O with a molecular weight of 230.65 g/mol, as confirmed by ChemSrc database records [1]. The fusion pattern ([4,5-c]) indicates bonding between pyridine's c-bond and oxazole's 4,5-bonds, creating a planar, electron-deficient scaffold. This structure confers significant π-conjugation, influencing both spectroscopic properties and chemical reactivity. Key identifiers include:
Table 1: Nomenclature and Structural Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine |
CAS Registry Number | 52334-24-4 |
Molecular Formula | C₁₂H₇ClN₂O |
SMILES Notation | Clc1cnc2oc(-c3ccccc3)nc2c1 |
Ring Fusion Type | Ortho-fused bicyclic system |
The oxazole contributes oxygen (O1) and nitrogen (N1) atoms, while the pyridine provides nitrogen (N2), creating multiple hydrogen-bonding acceptors. This electronic configuration enables interactions with biological targets like kinases and receptors [7].
Oxazolo-pyridine chemistry emerged prominently in the 1970s–1980s with investigations into non-acidic anti-inflammatory agents. Clark et al. pioneered this field with the synthesis of 2-phenyloxazolo[4,5-b]pyridines, demonstrating potent anti-inflammatory activity in carrageenan-induced edema models [7]. The specific [4,5-c] isomer gained attention later due to its enhanced metabolic stability and electronic properties. Early synthetic routes relied on condensation reactions between aminopyridinols and carboxylic acid derivatives under harsh conditions (e.g., polyphosphoric acid). For example, Fraser and Tittensor’s 1956 method involved cyclodehydration of 4-amino-3-hydroxypyridine with benzoyl chloride, yielding the 2-phenyloxazolo[4,5-c]pyridine core [7].
A significant milestone was the 1990 patent EP0412899B1, which detailed methods for preparing pharmaceutically active oxazolo[5,4-b]pyridine derivatives. This work emphasized the scaffold’s versatility for functionalization at C-5, C-6, and C-7 positions, enabling systematic SAR studies [2]. The introduction of chlorine at C-6, as in the title compound, was found to enhance electrophilicity and bioactivity, driving its adoption in anticancer and antimicrobial research [7].
This scaffold serves as a privileged structure in drug design due to its:
Table 2: Key Biological Activities of Oxazolo[4,5-c]pyridine Derivatives
Biological Target | Activity | Structure-Activity Insight |
---|---|---|
Tyrosine Kinases (VEGFR2/EGFR) | IC₅₀ = 0.3–0.6 µM [3] | Chlorine at C-6 enhances ATP-binding site interaction |
Microbial Pathogens | MIC = 2–8 µg/mL | 2-Aryl groups govern membrane disruption |
DNA Topoisomerase II | Inhibition at 10 µM [7] | Planar structure facilitates DNA intercalation |
In kinase inhibition, the chlorine atom’s electron-withdrawing effect polarizes the pyridine ring, strengthening hydrogen bonds with kinase hinge regions (e.g., VEGFR2’s Lys-868 and Asp-1046) [3]. Deng et al. demonstrated that 6-chloro-2-aryl derivatives inhibit VEGF-induced HUVEC proliferation (IC₅₀ ~0.29 µM), confirming anti-angiogenic potential [3]. Additionally, fused oxazolo-pyridines exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis in Staphylococcus aureus and Escherichia coli . Recent advances include microwave-assisted synthesis and catalytic C–H functionalization, enabling rapid generation of libraries for high-throughput screening [7].
The scaffold’s utility is underscored by its presence in clinical candidates for oncology (e.g., kinase inhibitors) and infectious diseases (e.g., Gram-positive antibacterials) [3] . Ongoing research focuses on hybrid molecules combining this core with pharmacophores like sulfonamides, enhancing multitarget engagement [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1